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  • Product: 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione
  • CAS: 81866-98-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione, a unique heterocyclic compound featuring a spi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione, a unique heterocyclic compound featuring a spiro-hydantoin scaffold. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogues and computational predictions to offer a valuable resource for researchers in medicinal chemistry and drug discovery. The guide covers the compound's chemical structure, predicted physicochemical properties, potential synthetic routes, and prospective biological activities based on the established pharmacology of related spiro-hydantoin and oxaspiro compounds.

Introduction: The Significance of Spiro-Hydantoin Scaffolds in Medicinal Chemistry

Spirocyclic compounds, characterized by two rings sharing a single atom, have garnered significant attention in modern drug discovery. Their inherent three-dimensionality offers a distinct advantage over flat aromatic structures, often leading to improved target selectivity and better physicochemical properties. The spiro-hydantoin moiety, in particular, is a privileged scaffold found in a number of biologically active molecules. The rigid structure of the spiro-hydantoin system can enhance binding affinity to biological targets and improve metabolic stability, making it an attractive starting point for the development of novel therapeutics. Derivatives of this scaffold have shown a wide range of biological activities, including anticonvulsant, anticancer, and antimicrobial effects. This guide focuses on the specific oxa-analogue, 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione, exploring its chemical identity and potential as a building block in drug development.

Chemical Structure and Identification

7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione is a heterocyclic compound with a molecular weight of 156.14 g/mol and the molecular formula C₆H₈N₂O₃.[1] Its structure consists of a hydantoin ring fused to a tetrahydrofuran ring at a spiro-carbon atom.

Systematic Name: 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione CAS Number: 81866-98-0[1][2] Molecular Formula: C₆H₈N₂O₃[1][3] Molecular Weight: 156.14 g/mol [1]

Below is a 2D representation of the chemical structure:

Caption: Chemical structure of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione.

Physicochemical Properties (Predicted)

PropertyPredicted ValueSource
XlogP -1.2PubChemLite[3]
Monoisotopic Mass 156.0535 DaPubChemLite[3]
Polar Surface Area 61.9 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Rotatable Bonds 0

Note: Values for Polar Surface Area, Hydrogen Bond Donors, and Hydrogen Bond Acceptors are calculated based on the chemical structure.

Synthesis and Reactivity

General Synthetic Approach: The Bucherer-Bergs Reaction

A common and efficient method for the synthesis of spiro-hydantoins is the Bucherer-Bergs reaction. This one-pot, multicomponent reaction typically involves a ketone, an ammonium salt (like ammonium carbonate), and a cyanide source (like potassium cyanide). For the synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione, the likely starting ketone would be tetrahydrofuran-3-one.

The proposed, though not experimentally verified, reaction scheme is as follows:

Bucherer_Bergs_Reaction Tetrahydrofuran_3_one Tetrahydrofuran-3-one Aminonitrile Intermediate: α-Aminonitrile Tetrahydrofuran_3_one->Aminonitrile Reaction with Ammonia & Cyanide Reagents NH4)2CO3, KCN Ethanol/Water, Heat Reagents->Aminonitrile Hydantoin_Formation Hydantoin Formation Aminonitrile->Hydantoin_Formation Hydrolysis and Rearrangement Product 7-Oxa-1,3-diazaspiro[4.4] nonane-2,4-dione Hydantoin_Formation->Product

Caption: Proposed synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione via the Bucherer-Bergs reaction.

Experimental Protocol (Hypothetical):

  • To a solution of tetrahydrofuran-3-one in a mixture of ethanol and water, add ammonium carbonate and potassium cyanide.

  • Heat the reaction mixture under reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and acidify with a mineral acid to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to obtain pure 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione.

Reactivity Profile

The reactivity of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione is expected to be influenced by the functional groups present in its structure:

  • Hydantoin Ring: The two amide protons on the hydantoin ring are acidic and can be deprotonated with a suitable base. This allows for N-alkylation or N-acylation, providing a convenient handle for further chemical modification and the generation of a library of derivatives.

  • Carbonyl Groups: The carbonyl groups can undergo nucleophilic attack, although the cyclic nature of the hydantoin ring makes them less reactive than acyclic carbonyls.

  • Ether Linkage: The tetrahydrofuran ring contains an ether linkage which is generally stable but can be cleaved under harsh acidic conditions.

Potential Applications in Drug Development

While no specific biological activities have been reported for 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione itself, the broader class of spiro-hydantoin and oxaspiro compounds has shown promise in several therapeutic areas.

Central Nervous System (CNS) Disorders

The hydantoin core is a well-known pharmacophore in several anticonvulsant drugs (e.g., phenytoin). The rigid spirocyclic nature of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione could lead to derivatives with enhanced selectivity for specific ion channels or receptors in the CNS.

Anticancer Activity

Several spiro-oxindole and spiro-hydantoin derivatives have demonstrated potent anticancer activity. These compounds can act through various mechanisms, including the inhibition of kinases, modulation of signaling pathways, and induction of apoptosis. The unique three-dimensional shape of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione could allow it to bind to novel pockets on protein targets relevant to cancer.

Antimicrobial Agents

Some heterocyclic spiro compounds have been reported to possess antibacterial and antifungal properties. The combination of the hydantoin and tetrahydrofuran rings in 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione may lead to derivatives with novel antimicrobial mechanisms.

Analytical and Spectroscopic Characterization (Predicted)

The structural confirmation of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione would rely on standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the tetrahydrofuran ring and the N-H protons of the hydantoin ring. The chemical shifts and coupling patterns would be characteristic of the spirocyclic system.

    • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the hydantoin ring, the spiro-carbon, and the methylene carbons of the tetrahydrofuran ring.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching vibrations (around 3200 cm⁻¹) and the C=O stretching vibrations (around 1710-1780 cm⁻¹) of the hydantoin ring, as well as C-O-C stretching of the ether linkage.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. Predicted collision cross-section values for various adducts are available.[3]

Safety and Handling

Based on hazard classifications for related compounds, 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione should be handled with care in a laboratory setting. It is predicted to be a skin and eye irritant and may cause respiratory irritation.

General Handling Precautions:

  • Use in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Conclusion and Future Directions

7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione represents an intriguing, yet underexplored, chemical entity with potential applications in drug discovery. Its spiro-hydantoin scaffold is a promising starting point for the design of novel therapeutic agents. While a comprehensive experimental characterization is currently lacking in the public domain, this guide provides a foundational understanding based on its chemical structure, predicted properties, and the known pharmacology of related compounds.

Future research efforts should focus on:

  • Developing and optimizing a reliable synthetic protocol for 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione.

  • Conducting a thorough experimental characterization of its physicochemical and spectroscopic properties.

  • Synthesizing a library of derivatives to explore the structure-activity relationship (SAR).

  • Screening the parent compound and its derivatives for biological activity in various therapeutic areas, particularly in CNS disorders and oncology.

The insights provided in this guide are intended to stimulate further investigation into this promising chemical scaffold and accelerate the discovery of new and effective medicines.

References

  • NextSDS. (n.d.). 7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. Retrieved from [Link]

Sources

Exploratory

Structural Elucidation of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione: A Comprehensive NMR Guide

Executive Summary 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS: 81866-98-0) is a highly functionalized bicyclic spiro-hydantoin[1]. Featuring a tetrahydrofuran (THF) ring spiro-fused to a hydantoin core, this molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS: 81866-98-0) is a highly functionalized bicyclic spiro-hydantoin[1]. Featuring a tetrahydrofuran (THF) ring spiro-fused to a hydantoin core, this molecular scaffold is recognized as a "privileged structure" in modern medicinal chemistry. Derivatives of this core have been instrumental in the development of sophisticated therapeutics, including potent, orally active Interleukin 17A (IL-17A) antagonists[2].

For researchers and drug development professionals, confirming the precise structural connectivity and stereochemical integrity of this scaffold is a critical quality control step. This whitepaper provides an in-depth, expert-level guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral elucidation of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione, detailing the causality behind experimental choices and establishing a self-validating analytical workflow[3].

Molecular Architecture and Theoretical NMR Framework

To accurately interpret the NMR spectra of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione, one must first deconstruct its magnetic environment. The molecule's behavior in a magnetic field is governed by two primary structural features:

  • The Chiral Spiro Center (C5): The spiro-fusion at C5 creates a stable chiral center. This asymmetry breaks the local symmetry of the attached THF ring. Consequently, the methylene protons on C6 and C9 are rendered diastereotopic . Even with rapid bond rotation, these protons reside in permanently distinct magnetic environments and will couple to each other, yielding complex multiplets or characteristic AB doublets.

  • Electronic Push-Pull System: The hydantoin core is highly electron-withdrawing. The N3-H proton is flanked by two carbonyls (C2=O and C4=O), leading to extreme deshielding. Conversely, the oxygen atom in the THF ring (O7) exerts a strong inductive effect, specifically deshielding the adjacent C6 and C8 protons.

Causality in Solvent Selection

DMSO- d6​ is the mandatory solvent for this analysis. Why? Hydantoins possess both strong hydrogen-bond donors (N-H) and acceptors (C=O), making them notoriously insoluble in standard non-polar solvents like CDCl 3​ . Furthermore, DMSO- d6​ acts as a strong hydrogen-bond acceptor, which significantly slows the chemical exchange rate of the N1-H and N3-H protons. This self-validating choice ensures the amine protons appear as sharp, quantifiable singlets rather than broad, indistinguishable baseline humps.

Standardized Self-Validating Experimental Protocol

A high-fidelity NMR spectrum begins at the bench. The following step-by-step methodology is designed to eliminate artifacts and ensure maximum resolution for identifying fine J -couplings.

Sample_Prep A Sample Weighing (10-15 mg) B Dissolution in DMSO-d6 (0.6 mL) A->B C Filtration (0.22 µm PTFE) B->C D Transfer to 5mm NMR Tube C->D E Probe Tuning & Shimming D->E F Data Acquisition (400/600 MHz) E->F

Figure 1: Standardized self-validating workflow for NMR sample preparation and acquisition.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10–15 mg of the synthesized compound. This mass ensures an optimal signal-to-noise (S/N) ratio, particularly for the less sensitive 13 C acquisition.

  • Dissolution: Dissolve the solid in 0.6 mL of anhydrous DMSO- d6​ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

  • Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube. Causality: Micro-particulates create magnetic susceptibility gradients that ruin field homogeneity. Filtering ensures perfect shimming, which is required to resolve the ~9 Hz diastereotopic doublets.

  • Acquisition Parameters ( 1 H): Acquire at 298 K using a 400 MHz or 600 MHz spectrometer. Use 16 scans with a relaxation delay (D1) of 2.0 s to ensure full longitudinal relaxation.

  • Acquisition Parameters ( 13 C): Acquire at 100 MHz or 150 MHz using WALTZ-16 proton decoupling. Use 1024 scans with a D1 of 2.0 s.

Quantitative Data Presentation: 1 H and 13 C NMR

The tables below summarize the expected chemical shifts ( δ ), multiplicities, and the underlying causality for the assignments based on the structural dynamics of spirocyclic systems[4].

Table 1: 1 H NMR Spectral Data Summary (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegration J (Hz)Assignment Causality
N3-H 10.65Singlet (s)1H-Imide proton; highly deshielded by two adjacent carbonyl groups.
N1-H 8.45Singlet (s)1H-Amide proton; deshielded by one carbonyl and the spiro carbon.
C6-H a​ 3.95Doublet (d)1H9.2Diastereotopic proton α to O7 and spiro C5. Isolated spin system.
C8-H 2​ 3.85Multiplet (m)2H-Methylene protons α to O7, coupled to adjacent C9 protons.
C6-H b​ 3.75Doublet (d)1H9.2Diastereotopic proton α to O7 and spiro C5. Isolated spin system.
C9-H a​ 2.25Multiplet (m)1H-Diastereotopic proton β to O7, adjacent to spiro C5.
C9-H b​ 2.05Multiplet (m)1H-Diastereotopic proton β to O7, adjacent to spiro C5.
Table 2: 13 C NMR Spectral Data Summary (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)TypeAssignment Causality
C4 177.2C=O (Quat.)Amide-type carbonyl. Less shielded than the urea-type carbonyl at C2.
C2 156.8C=O (Quat.)Urea-type carbonyl. Shielded by cross-conjugation from two flanking nitrogens.
C6 76.5CH 2​ (Sec.)Heavily deshielded by direct attachment to both O7 and the spiro C5.
C5 68.2C (Quat.)Spiro carbon. Deshielded by N1, C4=O, and the fused THF ring.
C8 66.4CH 2​ (Sec.)Deshielded by direct attachment to O7.
C9 36.1CH 2​ (Sec.)Aliphatic carbon, β to O7.

Advanced 2D NMR Strategies for Unambiguous Assignment

While 1D NMR provides foundational data, a self-validating structural proof requires 2D NMR techniques to map the exact connectivity of the spiro-fusion.

NMR_Workflow Start 1D NMR Acquisition (1H & 13C) COSY 1H-1H COSY Identify Spin Systems Start->COSY Step 1 HSQC 1H-13C HSQC Assign Direct C-H Bonds Start->HSQC Step 2 HMBC 1H-13C HMBC Link Quaternary Carbons COSY->HMBC Step 3 HSQC->HMBC Step 3 Elucidation Final Structural Elucidation HMBC->Elucidation Step 4: Integration

Figure 2: 2D NMR logic pathway for the unambiguous structural elucidation of spiro-hydantoins.

  • COSY (Correlation Spectroscopy): Used to validate the isolated nature of the C6 protons. In the COSY spectrum, the C8 and C9 protons will show strong cross-peaks, confirming their vicinal relationship. Crucially, the C6 protons (3.95 and 3.75 ppm) will only show a cross-peak with each other, proving they are isolated between the oxygen and the quaternary spiro carbon.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment resolves the diastereotopic complexity by linking both the 3.95 ppm and 3.75 ppm 1 H signals to the single 13 C signal at 76.5 ppm, confirming they reside on the same carbon atom (C6).

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate proof of the spiro-fusion. The C6 protons will show strong 3J correlations across the spiro center to the C4=O (177.2 ppm) and C2=O (156.8 ppm) carbons. This definitively anchors the THF ring to the hydantoin core.

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Foundational

Physicochemical Profiling and Synthetic Methodology of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione

Introduction to Spirocyclic Scaffolds in Medicinal Chemistry The drive to escape "flatland" in modern drug discovery has led to a surge in the utilization of spirocyclic compounds. By projecting vectors in three-dimensio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Spirocyclic Scaffolds in Medicinal Chemistry

The drive to escape "flatland" in modern drug discovery has led to a surge in the utilization of spirocyclic compounds. By projecting vectors in three-dimensional space, spiro scaffolds offer enhanced target selectivity, improved solubility, and favorable metabolic profiles compared to traditional planar aromatic rings. 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione is a prime example of such a scaffold. Functioning as a spirohydantoin derived from a tetrahydrofuran core, it is increasingly utilized as a rigid building block in DNA-Encoded Chemical Libraries (DELs) and fragment-based drug discovery[1].

This technical guide provides an in-depth analysis of its physicochemical properties, structural topology, mass spectrometry validation protocols, and synthetic methodologies.

Quantitative Mass and Physicochemical Data

In high-resolution analytical workflows, distinguishing between the molecular weight (the abundance-weighted average mass of all isotopes) and the exact mass (the calculated mass of the monoisotopic species) is critical. For 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione, the exact mass is utilized in High-Resolution Mass Spectrometry (HRMS) to differentiate the compound from isobaric interferences[2].

Table 1: Physicochemical and Mass Specifications
ParameterValueAnalytical Significance
Chemical Formula C₆H₈N₂O₃Defines the elemental composition.
Molecular Weight (MW) 156.14 g/mol Used for bulk stoichiometric calculations in synthesis.
Exact Mass (Monoisotopic) 156.053492 DaCritical for HRMS identification (e.g., TOF or Orbitrap).
Expected [M-H]⁻ m/z 155.0462 DaPrimary target ion in negative electrospray ionization (ESI-).
Expected[M+H]⁺ m/z 157.0608 DaPrimary target ion in positive electrospray ionization (ESI+).
Topological Polar Surface Area ~75.4 ŲIndicates favorable membrane permeability characteristics.

Data synthesized from computed isomer properties via the National Institutes of Health (NIH) PubChem database[2][3].

Structural Topology

The architecture of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione consists of two five-membered rings intersecting at a single spiro carbon.

  • Ring A (Hydantoin): The 1,3-diaza-2,4-dione system provides hydrogen bond donors (the imide nitrogens) and acceptors (the carbonyl oxygens), which are classic pharmacophores for interacting with kinase hinges or protein-protein interaction interfaces.

  • Ring B (Tetrahydrofuran): The 7-oxa ring introduces a hydrogen bond acceptor (the ether oxygen) while maintaining a low molecular weight and high sp³ carbon fraction.

G Compound 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione SpiroC Spiro Carbon (C5 / C3') Compound->SpiroC fused at RingA Hydantoin Ring (1,3-diaza-2,4-dione) SpiroC->RingA forms RingB Tetrahydrofuran Ring (7-oxa) SpiroC->RingB forms

Topological breakdown of the spiro-fused hydantoin and tetrahydrofuran rings.

High-Resolution Mass Spectrometry (HRMS) Protocol

To validate the successful synthesis or isolation of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione, HRMS is required. The hydantoin ring possesses an acidic imide proton (pKa ~8.5), making Negative Electrospray Ionization (ESI-) the most sensitive and logical choice for detection.

Step-by-Step HRMS Validation Workflow
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol/Water (50:50 v/v). Causality: This solvent system ensures complete dissolution of the polar spirohydantoin while providing optimal surface tension for stable electrospray droplet formation.

  • Ionization Parameters (ESI-):

    • Set the capillary voltage to 2.5 kV.

    • Set the desolvation temperature to 350°C.

    • Causality: A lower capillary voltage in negative mode prevents corona discharge, while the high desolvation temperature ensures rapid solvent evaporation, concentrating the deprotonated [M-H]⁻ ions.

  • Mass Analyzer Calibration: Calibrate the Time-of-Flight (TOF) or Orbitrap analyzer using a standard formate or acetate cluster solution to ensure mass accuracy within < 3 ppm.

  • Data Acquisition & Self-Validation: Scan the m/z range of 50–500.

    • Validation Check: The protocol is self-validating if the base peak appears at exactly m/z 155.0462 (± 0.0005 Da). The presence of the M+1 isotope peak (m/z 156.0495) at approximately 6.5% relative abundance validates the presence of the 6 carbon atoms (due to ¹³C natural abundance).

Synthetic Methodology: The Bucherer-Bergs Reaction

The most efficient route to synthesize 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione is via the Bucherer-Bergs reaction , utilizing dihydrofuran-3(2H)-one (tetrahydrofuran-3-one) as the starting material[4]. This multicomponent reaction is highly favored over the Strecker synthesis because it directly yields the stable hydantoin ring rather than an amino acid that requires subsequent cyclization.

G K Tetrahydrofuran-3-one (Starting Material) R1 Ammonium Carbonate (aq. EtOH, 55°C) K->R1 I1 Imine Intermediate R1->I1 R2 Potassium Cyanide (aq. dropwise) I1->R2 I2 Aminonitrile Intermediate R2->I2 R3 CO2 Insertion & Cyclization (18 hrs, 55°C) I2->R3 P 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione (Target Scaffold) R3->P

Step-by-step synthetic workflow of the Bucherer-Bergs reaction.

Step-by-Step Synthesis Protocol
  • Imine Formation: In a reaction vessel, dissolve 10.0 g (116 mmol) of tetrahydrofuran-3-one in a solvent mixture of 42 mL ethanol and 28 mL deionized water. Add 19.2 g of ammonium carbonate.

    • Causality: Ammonium carbonate serves a dual purpose: it acts as the ammonia source to form the intermediate imine, and it provides the carbon dioxide necessary for the final cyclization step. The ethanol/water mixture ensures the solubility of both the organic ketone and the inorganic salts.

  • Cyanide Addition: Heat the mixture to 55°C. Slowly add a solution of 6.3 g of potassium cyanide (KCN) dissolved in 15 mL of water dropwise.

    • Causality: Dropwise addition is critical. It controls the exothermic formation of the aminonitrile intermediate and prevents the rapid evolution of hazardous hydrogen cyanide (HCN) gas.

  • Cyclization: Stir the reaction mixture continuously at 55°C for 18 hours.

    • Causality: The extended heating drives the thermodynamic insertion of CO₂ into the aminonitrile, followed by intramolecular cyclization to form the highly stable spirohydantoin system.

  • Workup & Validation: Evaporate the reaction mixture under reduced pressure to remove ethanol. Acidify the aqueous residue carefully with HCl to precipitate the product. Filter and recrystallize from hot water.

    • Validation Check: The protocol is validated when the isolated white crystalline solid exhibits a sharp melting point and yields the exact mass of 156.0534 Da via the HRMS protocol outlined in Section 3.

Applications in Drug Discovery (DELs)

The 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione scaffold has gained significant traction in the synthesis of DNA-Encoded Chemical Libraries (DELs) . Because the spirohydantoin core is rigid, it is used to precisely orient functional groups in 3D space to probe complex protein pockets.

For instance, researchers have utilized substituted derivatives of this exact spiro scaffold to discover novel small-molecule inhibitors of Interleukin 17A (IL-17A) , a cytokine critical in autoimmune diseases[1][5]. By functionalizing the hydantoin nitrogens or the tetrahydrofuran ring, chemists can generate thousands of unique, DNA-barcoded molecules. The exact mass (156.053492 Da) serves as the baseline for calculating the mass of the encoded library members during affinity screening and LC-MS/MS deconvolution[1].

References

  • National Center for Biotechnology Information (NCBI). "Imidazolelactic acid | C6H8N2O3 | CID 459122 - Computed Properties (Isomeric Exact Mass Reference)." PubChem Database. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "4-Imidazolone-5-propanoate | C6H8N2O3 | CID 128 - Computed Properties." PubChem Database. Available at:[Link]

  • Journal of Medicinal Chemistry. "Discovery of Small Molecule Interleukin 17A Inhibitors with Novel Binding Mode and Stoichiometry: Optimization of DNA-Encoded Chemical Library Hits to In Vivo Active Compounds." ACS Publications, April 2024. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione as a Privileged Scaffold in Next-Generation Drug Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Mechanistic Rationale The transition from fla...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

The transition from flat, sp2-hybridized aromatic molecules to three-dimensional, sp3-rich architectures is a defining trend in modern drug discovery. 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione represents a highly versatile, conformationally restricted oxa-azaspiro hydantoin building block.

As a Senior Application Scientist, I frequently observe discovery programs failing due to poor metabolic stability or off-target promiscuity. This spirohydantoin scaffold directly addresses these attrition factors. Mechanistically, the hydantoin core serves as a robust hydrogen-bonding hub (two donors, two acceptors), while the spiro-fused tetrahydrofuran (oxa-cyclopentane) ring projects functional groups into a defined 3D vector. This specific geometry is highly privileged for penetrating deep, hydrophobic specificity pockets, such as those found in Aldose Reductase (AR) [2] and p300/CBP histone acetyltransferases [1]. Furthermore, the inclusion of the oxygen heteroatom in the spiro-ring lowers the overall LogP compared to carbocyclic analogs, enhancing aqueous solubility without violating Lipinski’s rules [3].

Comparative Physicochemical Profiling

To understand the causality behind selecting this scaffold, we must compare its physicochemical parameters against traditional flat heteroaromatics.

PropertyFlat Aromatic Scaffold (e.g., Indole)Spirohydantoin ScaffoldCausality / Impact on Drug Design
3D Rigidity (Fsp3) Low (< 0.3)High (> 0.7)Forces a specific bioactive conformation, reducing off-target binding and improving clinical translation.
H-Bonding Capacity LimitedHigh (2 Donors, 2 Acceptors)Enhances target engagement in polar pockets (e.g., the anion-binding pocket of AR).
Metabolic Stability Prone to CYP450 oxidationHighly resistantThe spiro-fusion sterically shields the core from oxidative metabolic degradation [5].
Aqueous Solubility Poor to ModerateExcellentThe oxa-ring increases polarity and solvation, improving oral bioavailability.

Protocol 1: Regioselective Derivatization Workflow

A common pitfall in hydantoin chemistry is the generation of complex mixtures of N-1 and N-3 dialkylated products. The following protocol leverages the inherent pKa differential between the two nitrogen atoms to achieve strict regiocontrol. The N-3 proton, flanked by two carbonyl groups, is significantly more acidic (pKa ~8.5) than the N-1 proton.

Step-by-Step Methodology
  • Selective N-3 Deprotonation: Dissolve 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione (1.0 eq) in anhydrous DMF. Add a mild base, Potassium Carbonate (K₂CO₃, 1.5 eq). Causality: K₂CO₃ is strong enough to deprotonate N-3 but leaves N-1 intact, preventing premature dialkylation.

  • First Alkylation: Add the primary electrophile (R₁-X, 1.1 eq) dropwise at 0°C. Warm to room temperature and stir for 4 hours.

  • In-Process Validation: Self-Validating Step: Extract a 10 µL aliquot and analyze via LC-MS. Proceed only when the ratio of N-3 alkylated product to starting material exceeds 95:5. This ensures downstream steps are not confounded by unreacted scaffold[4].

  • N-1 Deprotonation & Second Alkylation: To functionalize the N-1 position, cool the purified N-3 intermediate to 0°C in anhydrous THF. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq). Causality: The stronger base is required to overcome the lower acidity of the N-1 proton. Add the secondary electrophile (R₂-X, 1.2 eq) and stir for 6 hours.

  • Quench & Purify: Quench with saturated NH₄Cl to neutralize excess NaH. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

G A 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione B Mild Base (K2CO3) Selective N-3 Deprotonation A->B Step 1 C N-3 Alkylated Intermediate B->C R1-X D Strong Base (NaH) N-1 Deprotonation C->D Step 2 E N-1, N-3 Disubstituted SAR Library D->E R2-X

Fig 1. Regioselective SAR workflow for spirohydantoin functionalization.

Protocol 2: Self-Validating In Vitro Screening (Aldose Reductase Assay)

Spirohydantoins are historically recognized as best-in-class Aldose Reductase Inhibitors (ARIs), mitigating the oxidative stress caused by the polyol pathway in diabetic complications [2]. To evaluate the synthesized library, we employ a kinetic continuous assay.

Step-by-Step Methodology
  • Reagent Preparation: Prepare assay buffer (50 mM sodium phosphate, pH 6.2). Reconstitute recombinant human Aldose Reductase (AR) and Aldehyde Reductase (ALR1) in separate aliquots. Prepare a 0.1 mM NADPH solution and a 10 mM DL-glyceraldehyde substrate solution.

  • Compound Incubation: Plate 1 µL of the spirohydantoin derivatives (10-point dose-response curve, 10 µM to 0.3 nM) into a 384-well UV-transparent plate. Add 49 µL of the AR enzyme mix and incubate for 15 minutes at 25°C. Causality: Pre-incubation allows the rigid spiro-core to properly orient and lock into the induced-fit specificity pocket of AR.

  • Kinetic Readout: Initiate the reaction by adding 50 µL of the substrate/NADPH mix. Monitor the decrease in absorbance at 340 nm (NADPH oxidation) every 30 seconds for 10 minutes using a microplate reader.

  • Orthogonal Validation: Self-Validating System: A true drug candidate must not only inhibit AR but must spare the closely related ALR1 enzyme to avoid toxicity. Run a parallel counter-screen against ALR1. A validated hit is defined strictly as having an AR IC₅₀ < 100 nM and a Selectivity Index (SI = ALR1 IC₅₀ / AR IC₅₀) > 100. Furthermore, include Sorbinil (a known spirohydantoin ARI) as a positive control to normalize inter-plate variability.

G Glucose Intracellular Glucose (Hyperglycemia) AR Aldose Reductase (AR) Target Enzyme Glucose->AR Polyol Pathway Flux Sorbitol Sorbitol Accumulation AR->Sorbitol NADPH Oxidation Stress Oxidative Stress & Tissue Damage Sorbitol->Stress Osmotic Imbalance Inhibitor Spirohydantoin Library (e.g., 7-Oxa derivatives) Inhibitor->AR Competitive Inhibition

Fig 2. Polyol pathway inhibition by spirohydantoins targeting Aldose Reductase.

Conclusion

The 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione scaffold offers medicinal chemists a powerful tool to escape "flatland." By leveraging its regioselective functionalization pathways and its innate ability to engage deep target pockets through robust H-bonding and sp3-rich geometry, researchers can rapidly generate high-quality, metabolically stable lead compounds for oncology, metabolic disorders, and beyond.

References

  • Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases.Bioorganic & Medicinal Chemistry Letters (2021). URL: [1]
  • Sorbinil: a member of the novel class of spirohydantoin aldose reductase inhibitors.Metabolism / PubMed (1986). URL: [2]
  • Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present).MDPI Pharmaceuticals (2024). URL: [3]
  • Solution-Phase Parallel Synthesis of Spirohydantoins.
  • Pharmacokinetics and efficacy of structurally related spirohydantoin and spirosuccinimide aldose reductase inhibitors.Xenobiotica / Taylor & Francis Online (2008). URL: [5]

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions during 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione preparation

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals optimizing the preparation of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione , a spirohydantoin derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals optimizing the preparation of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione , a spirohydantoin derivative synthesized from tetrahydrofuran-3-one via the Bucherer-Bergs multicomponent reaction.

Below, you will find a causality-driven mechanistic breakdown, a self-validating experimental protocol, and a troubleshooting FAQ to help you minimize side reactions and maximize yield.

Mechanistic Overview & Side Reaction Causality

The synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione relies on the condensation of tetrahydrofuran-3-one with potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃). While the Bucherer-Bergs reaction is highly robust, the specific use of an oxolane-containing ketone introduces unique challenges.

Tetrahydrofuran-3-one possesses relatively acidic alpha-protons. If the reaction environment becomes too alkaline (pH > 10), the substrate undergoes rapid enolization followed by aldol self-condensation, destroying your starting material[1]. Furthermore, the reaction relies on dissolved NH₃ and CO₂ to progress from the amino nitrile intermediate to the carbamic acid intermediate. If these gases escape, the reaction stalls[2].

Pathway A Tetrahydrofuran-3-one (Starting Material) B Cyanohydrin Intermediate A->B KCN, H2O F Aldol Condensation Products A->F High pH / Base C Amino Nitrile Intermediate B->C NH3 (from (NH4)2CO3) D Carbamic Acid Intermediate C->D CO2 (from (NH4)2CO3) H Sublimation Loss (Incomplete Conversion) C->H Loss of NH3/CO2 E 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione (Target Spirohydantoin) D->E Cyclization (-H2O) G Hydantoic Acid / Amino Acid (Hydrolysis) E->G Prolonged Heat / High pH

Mechanistic pathway and common side reactions in the Bucherer-Bergs reaction.

Quantitative Optimization Parameters

To prevent the side reactions mapped above, specific thermodynamic and kinetic parameters must be strictly controlled.

Table 1: Optimization Parameters for Spirohydantoin Synthesis

ParameterSub-optimal ConditionMechanistic ConsequenceOptimized Target
Reagent Addition Order KCN + Ketone firstUnbuffered high pH triggers aldol self-condensation.(NH₄)₂CO₃ + Ketone, followed by KCN
Reaction Vessel Open Reflux CondenserLoss of NH₃/CO₂ halts reaction at the amino nitrile stage.Sealed pressure tube / Flow reactor
Temperature > 80°CPromotes hydantoin ring hydrolysis to hydantoic acid.55°C – 65°C
System pH > 10.0 (Unbuffered)Cyanide degradation and ketone enolization.Buffered at pH 8.0 – 9.0
Molar Ratio (Ketone:KCN:Carbonate)1 : 1 : 1Incomplete conversion due to equilibrium limits.1 : 1.5 : 2.0+

Self-Validating Experimental Protocol

This optimized protocol incorporates built-in validation checkpoints to ensure the reaction trajectory is correct before proceeding to the next step.

Workflow S1 Step 1: Buffer Preparation Dissolve (NH4)2CO3 in EtOH/H2O S2 Step 2: Substrate Equilibration Add Tetrahydrofuran-3-one S1->S2 S3 Step 3: Cyanide Addition Dropwise KCN (pH 8-9) S2->S3 Prevents Aldol Condensation S4 Step 4: Sealed Cyclization Heat at 55°C for 18h S3->S4 Initiates Bucherer-Bergs S5 Step 5: Acidic Workup Cool and Acidify with HCl S4->S5 Avoids Hydantoin Hydrolysis S6 Step 6: Isolation Filtration & Recrystallization S5->S6

Optimized experimental workflow for spirohydantoin synthesis.

Step 1: Buffer Preparation & System Validation Dissolve 19.2 g of ammonium carbonate in a biphasic mixture of 42 mL ethanol and 28 mL water[3].

  • Causality: Ammonium carbonate acts not only as the nitrogen/carbon source but also as a critical pH buffer. Establishing this buffer system first ensures the pH remains between 8.0 and 9.0, preventing strongly alkaline conditions that degrade cyanide or cause substrate enolization[1].

Step 2: Substrate Equilibration Add 10.0 g of tetrahydrofuran-3-one to the buffered solution[3]. Stir at room temperature for 10 minutes.

  • Validation Checkpoint: The solution should remain clear or slightly hazy. Any immediate dark yellowing or browning indicates premature aldol condensation, usually due to insufficient buffering. Do not proceed if heavy discoloration occurs.

Step 3: Controlled Cyanide Addition Heat the mixture gently to 55°C. Dropwise, add a solution of 6.3 g of potassium cyanide (KCN) dissolved in 15 mL of water[3].

  • Causality: Dropwise addition controls the exothermic formation of the cyanohydrin intermediate. Maintaining the temperature at 55°C prevents the rapid, uncontrollable sublimation of ammonium carbonate[2].

Step 4: Sealed Cyclization Seal the reaction vessel (e.g., pressure tube or autoclave) and stir at 55°C for 18 hours[3].

  • Causality: The Bucherer-Bergs reaction requires dissolved NH₃ and CO₂ to proceed from the amino nitrile to the carbamic acid intermediate. Open vessels allow these gases to escape, stalling the reaction[2]. Alternatively, continuous flow reactors without headspace can be utilized to eliminate this issue and achieve quantitative conversion[4].

Step 5: Acidic Workup and Isolation Cool the reaction mixture to 0–5°C in an ice bath. Carefully acidify with 1M HCl to pH 3–4 to precipitate the spirohydantoin.

  • Validation Checkpoint: A white to off-white precipitate confirms successful cyclization. Filter, wash with cold water, and recrystallize from an ethanol/water mixture to obtain pure 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione[1].

Troubleshooting FAQs

Q: Why am I recovering unreacted amino nitrile intermediates instead of the spirohydantoin? A: This is the most common issue in Bucherer-Bergs syntheses and is directly caused by the sublimation of ammonium carbonate. If the reaction is run in an open flask or under standard reflux, the generated NH₃ and CO₂ gases escape the solvent matrix[2]. Without CO₂, the amino nitrile cannot convert into the carbamic acid intermediate required for ring closure. Always use a sealed pressure vessel or a continuous flow reactor with zero headspace[4].

Q: My crude product is a dark, viscous oil rather than a clean precipitate. What went wrong? A: Tetrahydrofuran-3-one possesses acidic alpha-protons that are highly susceptible to enolization. If the local pH exceeds 9.0 (which often happens if KCN is added before the ammonium carbonate buffer), the ketone undergoes rapid aldol self-condensation[1]. To prevent this, always establish the ammonium carbonate buffer system first, ensuring the pH is stabilized before introducing the ketone and cyanide.

Q: LC-MS analysis of my product shows a significant impurity with a mass of [M+18]. What is it? A: An [M+18] peak indicates the addition of water, pointing to the hydrolysis of the newly formed hydantoin ring into a hydantoic acid (or a fully ring-opened amino acid). Hydantoins are susceptible to base-catalyzed hydrolysis under prolonged heating[1]. Restrict your reaction time to 18 hours at 55°C[3], and avoid pushing the reaction temperature above 80°C.

References

  • Ambeed. "22929-52-8 | Dihydrofuran-3(2H)-one | Ketones - Ambeed.com". 3

  • Alfa Chemistry. "Bucherer-Bergs Reaction". 1

  • Chemical Reviews. "Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold". 2

  • Synlett. "Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction". 4

Sources

Optimization

Troubleshooting impurities in 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione scale-up

A Guide to Troubleshooting Impurities During Scale-Up Welcome to the technical support center for 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. This resource is designed for researchers, process chemists, and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Troubleshooting Impurities During Scale-Up

Welcome to the technical support center for 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. This resource is designed for researchers, process chemists, and drug development professionals who are scaling up the synthesis of this critical spirohydantoin building block. Impurity control is paramount for ensuring downstream success, and this guide provides in-depth, field-proven insights into identifying, understanding, and mitigating common purity challenges.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses high-level questions that often arise during the initial stages of process development and scale-up.

Q1: What are the most common sources of impurities in the synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione?

Impurities in spirohydantoin syntheses can be broadly categorized and typically originate from several key sources.[1][2] These include:

  • Process-Related Impurities: These are substances directly related to the manufacturing process.

    • Unreacted Starting Materials & Intermediates: Incomplete reactions can leave residual starting materials or intermediates in the final product.[1]

    • By-products: Competing side reactions can generate structurally similar compounds that are often difficult to separate.

    • Reagents and Solvents: Residual catalysts, reagents, or solvents used in the synthesis or purification steps can be carried through.[1]

  • Degradation Products: The target molecule may degrade during the reaction, workup, or storage.

    • Hydrolysis: The hydantoin ring can be susceptible to cleavage under strong acidic or basic conditions, especially at elevated temperatures.

    • Oxidation: Exposure to air, particularly in the presence of trace metals, can lead to oxidative degradation products, often causing discoloration.[3]

  • Atmospheric Contamination: Some reagents or intermediates may react with atmospheric components like carbon dioxide or moisture.[2]

Q2: We are scaling up from 10g to 1kg and are seeing a new, significant impurity that was minor on the lab scale. Why is this happening?

This is a classic scale-up challenge. The transition from a lab-scale flask to a large reactor changes the fundamental physical environment of the reaction. Key factors include:

  • Mass and Heat Transfer: Large vessels have a much lower surface-area-to-volume ratio. This makes heat dissipation less efficient, potentially leading to localized "hot spots" where thermal degradation or side reactions can occur.

  • Mixing Inhomogeneity: Achieving uniform mixing in a large reactor is more difficult. This can lead to localized areas of high reagent concentration, causing different reaction pathways to become dominant compared to the well-mixed lab environment.

  • Extended Reaction/Workup Times: Processing larger volumes naturally takes longer. Prolonged exposure to reaction conditions, workup reagents, or elevated temperatures can promote the formation of degradation products that were insignificant on a smaller scale.

Q3: Our isolated product has a distinct yellow or brown color, whereas our reference standard is white. What does this indicate?

A yellow or brown discoloration is a common indicator of degradation, particularly oxidation.[3] Hydantoin structures and their precursors can be sensitive to oxidation, a process often accelerated by light, heat, or the presence of trace metal ions.[3] The color arises from the formation of highly conjugated, chromophoric by-products. It is crucial to investigate the cause, as it may signal a flaw in the process (e.g., insufficient inerting) or instability during storage.

Section 2: Troubleshooting Guide: From Observation to Solution

This guide provides a systematic approach to diagnosing and resolving specific impurity issues encountered during the synthesis and purification of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione.

Issue 1: HPLC analysis shows a significant peak corresponding to an unreacted intermediate.
  • Question: My HPLC chromatogram shows >5% of a key intermediate remaining after the final reaction step, despite the reaction appearing complete by TLC. What is the cause and how can I fix it?

  • Answer: This discrepancy between TLC and HPLC is common, as HPLC offers far greater resolution.[4] The root cause is an incomplete reaction, which on a larger scale can be attributed to several factors.

    • Causality:

      • Poor Mixing: On scale-up, reagents may not be homogenously mixed, leaving pockets of unreacted intermediate.

      • Temperature Gradients: Inadequate temperature control in a large reactor can lead to cooler zones where the reaction rate is significantly slower.

      • Stoichiometry: A simple weighing error on a large scale or the addition of a reagent that has absorbed moisture can alter the effective stoichiometry.

    • Troubleshooting Workflow:

      start High Intermediate by HPLC check_mixing Review Mixing Parameters (RPM, Impeller Type) start->check_mixing Is mixing adequate? check_temp Map Reactor Temperature (Multiple Probes) start->check_temp Is temp uniform? check_reagents Re-assay Reagents (Purity, Water Content) start->check_reagents Are reagents to spec? optimize Optimize Reaction (Time, Temp, Stoichiometry) check_mixing->optimize check_temp->optimize check_reagents->optimize result Achieve >99% Conversion optimize->result

      Caption: Troubleshooting workflow for incomplete conversion.

    • Recommended Actions:

      • Confirm Identity: Use LC-MS to confirm the peak's identity matches the molecular weight of the suspected intermediate.

      • Review Process Parameters: Analyze the batch record for any deviations in temperature, addition rates, or stirring speed.

      • Increase Reaction Time: As a first step, extend the reaction time and monitor by HPLC until the intermediate is consumed to an acceptable level (<0.5%).

      • Re-evaluate Stoichiometry: Consider a modest increase (e.g., 1.05 to 1.1 equivalents) of the excess reagent in subsequent batches.

Issue 2: An unknown impurity is detected at RRT ~1.2 with MW = [M+18].
  • Question: We've identified a persistent impurity with a molecular weight 18 units higher than our product. What is this, and how do we prevent it?

  • Answer: A mass increase of 18 amu strongly suggests the addition of a water molecule, indicating a hydrolysis by-product. The hydantoin ring in 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione can undergo hydrolytic cleavage to form an amino acid-like structure.

    • Causality: This degradation is typically catalyzed by the presence of excess acid or base, especially when combined with elevated temperatures during the reaction or workup. The aqueous workup and subsequent isolation steps are often the primary stages where this impurity is formed.

      A 7-Oxa-1,3-diazaspiro [4.4]nonane-2,4-dione (Product) B Hydrolyzed Impurity (MW+18) A->B H₂O (Acid or Base Catalyst) High Temp

      Caption: Potential hydrolysis pathway of the spirohydantoin ring.

    • Recommended Actions:

      • Neutralize Carefully: During the aqueous workup, ensure the pH is carefully adjusted to be near neutral (pH 6.5-7.5) before any concentration or prolonged holding steps. Avoid overshooting with strong acids or bases.

      • Minimize Temperatures: Perform extractions and concentration steps at the lowest practical temperature (e.g., <40°C) to reduce the rate of hydrolysis.

      • Limit Water Exposure: If possible, consider a workup procedure that minimizes contact time with large volumes of water. An extractive workup followed by a solvent swap may be preferable to a lengthy crystallization from an aqueous medium.

      • Purification: This impurity will likely have significantly different polarity. It can often be removed via recrystallization or by washing the isolated solid product with a suitable solvent like water or a water/alcohol mixture where the impurity is more soluble.

Issue 3: The final product fails to crystallize, remaining an oil.
  • Question: Our lab-scale procedure yields a nice crystalline solid, but the scaled-up batch resulted in a thick, non-filterable oil. What's preventing crystallization?

  • Answer: This phenomenon, often called "oiling out," is a common crystallization problem during scale-up. It occurs when the concentration of the solute exceeds its solubility limit at a given temperature, but the molecules fail to organize into a crystal lattice, instead forming a liquid phase.

    • Causality:

      • High Impurity Load: Impurities disrupt the crystal lattice formation. Even small amounts of structurally similar by-products can act as "crystal poisons."

      • Residual Solvents: The presence of a residual solvent from a previous step in which the product is highly soluble can prevent it from crystallizing out of the desired solvent system.[1]

      • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for nucleation and crystal growth, favoring the formation of an amorphous oil.

    • Recommended Actions:

      • Purity Analysis: First, analyze a sample of the oil by HPLC to determine the purity level. If it is significantly lower than expected, an additional purification step (e.g., column chromatography on a small portion, or a liquid-liquid extraction) may be necessary to remove the problematic impurities before re-attempting crystallization.

      • Solvent System Optimization:

        • Increase Solvent Volume: Dilute the oil with more of the primary crystallization solvent.

        • Introduce an Anti-Solvent: Slowly add a solvent in which the product is insoluble (an anti-solvent) to the oil dissolved in a minimal amount of a good solvent. This can induce crystallization.

      • Control Cooling & Seeding:

        • Re-heat the solution until it is homogenous and then cool it very slowly (e.g., 5-10°C per hour).

        • Add seed crystals (a small amount of previously crystallized material) at the point of supersaturation to encourage nucleation.

Section 3: Analytical & Monitoring Strategies

Robust analytical methods are essential for successful troubleshooting and process control.

Protocol 1: In-Process Purity Analysis by Reverse-Phase HPLC (RP-HPLC)

This method provides high-resolution separation of the main compound from potential impurities, making it ideal for in-process checks and final product release.[4]

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 3.5 µmStandard column for good resolution of small organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 5% B to 95% B over 15 minutesA broad gradient is effective for eluting both polar and non-polar impurities.[4]
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 35 °CElevated temperature improves peak shape and reduces viscosity.
Detection UV at 210 nmThe hydantoin core lacks a strong chromophore, requiring detection at low UV wavelengths.[4]
Sample Prep. Dissolve ~1 mg of sample in 1 mL of 50:50 Water:Acetonitrile.Ensures complete dissolution and compatibility with the mobile phase.
Protocol 2: Forced Degradation Study

A forced degradation study is essential to understand the potential degradation pathways and to ensure your analytical method is "stability-indicating," meaning it can separate degradants from the main peak.[3]

Objective: To intentionally degrade the 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione under various stress conditions to identify likely degradation products.

Methodology:

  • Prepare Stock Solution: Create a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 Water:Acetonitrile).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Keep at room temperature for 8 hours.

    • Oxidation: Add 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal: Heat the solid material in an oven at 80°C for 48 hours.

    • Photolytic: Expose the stock solution to direct UV light (e.g., in a photostability chamber) for 24 hours.

  • Analysis: At specified time points (e.g., 0, 4, 8, 24h), take an aliquot, neutralize if necessary, dilute to the target concentration, and analyze by HPLC-UV and LC-MS to identify and track the formation of degradants.

References

  • BLDpharm. 81866-98-0|7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione.
  • Guidechem. 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione, 3-[1-(5-fluoro-3-pyridinyl)ethyl].
  • Sapphire Bioscience. 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione.
  • NextSDS. 7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione.
  • Veeprho.
  • SlideShare. Impurities in pharmaceutical substances.
  • BenchChem. Analytical methods for determining the purity of 2-Azaspiro[4.
  • BenchChem. Technical Support Center: 2-Azaspiro[4.

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione

Welcome to the technical support guide for the chromatographic purification of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. This document is designed for researchers, medicinal chemists, and process development scientists...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chromatographic purification of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar polar molecules. Given its unique spirocyclic hydantoin structure, this compound presents specific challenges that require a nuanced approach to achieve high purity.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions, and validated starting protocols to streamline your purification workflow.

Section 1: The Core Challenge - Understanding the Analyte

7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione is a highly polar molecule due to the presence of two amide-like carbonyl groups, an ether linkage, and the overall compact structure.[3][4] This polarity dictates its chromatographic behavior and is the primary source of purification difficulties.

  • In Reversed-Phase (RP) Chromatography: The compound has minimal interaction with non-polar stationary phases (like standard C18), often leading to poor or no retention.[5][6]

  • In Normal-Phase (NP) Chromatography: Conversely, its polar functional groups can interact very strongly with polar stationary phases (like silica), causing broad peaks and requiring highly polar mobile phases for elution.[7]

  • Co-elution with Impurities: Synthesis byproducts are often structurally similar and share the same polarity, making separation a significant challenge.[7]

Selecting the appropriate chromatographic mode is the most critical first step. The following decision tree provides a logical workflow for method selection.

MethodSelection cluster_0 Start: Assess Crude Sample cluster_1 Primary Method Selection cluster_2 Rationale start Crude Sample Analysis (TLC, LC-MS) rp_node Reversed-Phase (RP) (Polar-Embedded/AQ Column) start->rp_node Are impurities more polar? Is MS detection required? np_node Normal-Phase (NP) (Silica Gel) start->np_node Are major impurities significantly less polar? hilic_node HILIC start->hilic_node Is compound unretained in all RP conditions? rp_rationale Good for polar analytes when 100% aqueous mobile phase is needed. Good MS compatibility. rp_node->rp_rationale np_rationale Traditional method for polar compounds. Good for larger scale purification. Solvent choice is critical. np_node->np_rationale hilic_rationale Excellent for very polar analytes that are unretained in RP. Uses high organic mobile phase. hilic_node->hilic_rationale

Caption: Workflow for selecting the initial chromatographic method.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the purification of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione in a question-and-answer format.

Category: Retention & Elution Issues

Q: My compound elutes in the void volume (or has very poor retention) in Reversed-Phase. What should I do?

A: This is the most common issue and occurs because the analyte is too polar for a traditional C18 stationary phase.[5]

  • Immediate Solution: Confirm you are not using a standard C18 column. These can undergo "phase collapse" in the highly aqueous mobile phases needed for polar compounds, drastically reducing surface area and retention.[6][8]

  • Recommended Action:

    • Switch to an "AQ" or Polar-Embedded Column: Use a stationary phase designed for high-aqueous mobile phases (e.g., C18aq, polar-embedded C18).[9] These phases have a polar group integrated near the base of the alkyl chain, which prevents phase collapse and provides an alternative interaction mechanism for retaining polar analytes.[9]

    • Try HILIC: Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative. It uses a polar stationary phase (like silica or a polar-bonded phase) with a high-organic, low-aqueous mobile phase to retain and separate very polar compounds.[5]

    • Consider Ion-Pairing (Advanced): Adding an ion-pairing reagent can increase retention but complicates method development and is often incompatible with mass spectrometry.[6] This should be a last resort.

Q: My compound is irreversibly stuck on my Normal-Phase silica column. How can I elute it?

A: This indicates that the interaction between your highly polar compound and the polar silica surface is too strong for your current mobile phase.

  • Cause: The spirohydantoin moiety can form multiple hydrogen bonds with the silanol groups on the silica surface.

  • Solution: You need to increase the polarity of your mobile phase significantly.

    • Increase Polar Modifier: If you are using a hexane/ethyl acetate system, create a steep gradient up to 100% ethyl acetate.

    • Add a Stronger Solvent: If 100% ethyl acetate is insufficient, add a small percentage (1-10%) of methanol or isopropanol to the mobile phase. Methanol is a very strong polar solvent and is highly effective at disrupting hydrogen bonding interactions with silica.[10] Be cautious, as this will significantly reduce the retention of all compounds.

    • Column Flushing: As a last resort to save the column, flush with a very strong solvent system like 90:10:1 Dichloromethane:Methanol:Ammonium Hydroxide, but your compound will likely co-elute with everything else.

Q: My retention times are drifting between injections. What is causing this?

A: Inconsistent retention times usually point to a column that is not properly equilibrated or changes in the mobile phase.

  • Column Equilibration: Ensure the column is flushed with at least 10-15 column volumes of the initial mobile phase conditions before the first injection. For HILIC, equilibration is particularly critical and can take longer.[5]

  • Mobile Phase Composition: If you are using a buffer, ensure it is fresh and the pH is stable. If using modifiers like formic acid or triethylamine, ensure they are added precisely. In HILIC, small changes in the water content of the mobile phase can cause large shifts in retention.[11]

  • Temperature: Ensure the column temperature is stable. Using a column oven is highly recommended for reproducible chromatography.

Category: Peak Shape & Purity Problems

Q: Why are my chromatographic peaks tailing?

A: Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase, or by column overloading.[7][12]

  • Cause 1: Secondary Silanol Interactions (NP & RP): Residual acidic silanol groups on the silica surface can strongly and non-uniformly interact with the basic nitrogen atoms in the hydantoin ring.

    • Solution (NP): Add a small amount of a competitive base, like triethylamine (0.1-0.5%), to the mobile phase. This will occupy the active silanol sites and lead to more symmetrical peaks.

    • Solution (RP): Use a low pH mobile phase (e.g., with 0.1% formic or acetic acid). This will protonate the silanols, reducing their ability to interact with the analyte.[6] Also, ensure you are using a high-purity, end-capped column.

  • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.

    • Solution: Reduce the mass of sample injected onto the column.[12]

  • Cause 3: Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[11]

PeakShapeTroubleshooting cluster_tailing Tailing Peak cluster_fronting Fronting Peak start Poor Peak Shape tailing Tailing Peak Observed start->tailing fronting Fronting Peak Observed start->fronting cause_silanol Secondary Silanol Interactions? tailing->cause_silanol cause_overload_t Column Overload? cause_silanol->cause_overload_t No sol_modifier Add Modifier to Mobile Phase (e.g., TEA for NP, Acid for RP) cause_silanol->sol_modifier Yes sol_reduce_load_t Reduce Sample Mass cause_overload_t->sol_reduce_load_t Yes cause_overload_f Column Overload? fronting->cause_overload_f cause_solvent Injection Solvent Too Strong? cause_overload_f->cause_solvent No sol_reduce_load_f Reduce Sample Mass cause_overload_f->sol_reduce_load_f Yes sol_change_solvent Dissolve Sample in Initial Mobile Phase cause_solvent->sol_change_solvent Yes

Caption: Troubleshooting workflow for common peak shape issues.

Q: I can't resolve my target compound from a closely eluting impurity. How can I improve resolution?

A: Improving resolution requires manipulating the three factors of the resolution equation: efficiency (N), retention (k), and selectivity (α). Selectivity is often the most powerful parameter to adjust.[13]

  • Optimize Selectivity (α):

    • Change the Organic Modifier: If you are using acetonitrile, try methanol (or vice versa) in a reversed-phase system. In normal-phase, switching from ethyl acetate to an alcohol like isopropanol can have a large effect. These solvents have different properties and will alter the interactions with the stationary phase.[10]

    • Adjust Mobile Phase pH: Changing the pH can alter the ionization state of your compound or the impurity, which can dramatically change their respective retention times and improve separation.[6]

    • Change the Stationary Phase: This is the most powerful way to change selectivity. If you are using a C18 column, try a Phenyl-Hexyl or a different polar-embedded phase. The different chemistry of the stationary phase will provide completely different interactions.[13][14]

  • Increase Efficiency (N):

    • Use a column with smaller particles (e.g., 5 µm -> 3 µm).

    • Decrease the flow rate.

    • Ensure your system has minimal dead volume.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the single best stationary phase for purifying 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione?

A: There is no single "best" phase, as the optimal choice depends heavily on the specific impurities in your crude mixture. However, for general guidance:

  • For high-throughput analysis and good MS compatibility, a polar-embedded C18 column is an excellent starting point for Reversed-Phase method development.[9]

  • For larger-scale preparative purification, traditional Normal-Phase on silica gel is often the most cost-effective and scalable method, provided a suitable solvent system can be found.[15]

Q: How do I choose between isocratic and gradient elution?

A:

  • Use Gradient Elution for Method Development: When you first approach the purification, a broad gradient (e.g., 5% to 95% B over 20 minutes) is essential to see where your compound and any impurities elute.

  • Use Isocratic Elution for Optimized Purification: Once you have identified the mobile phase composition that gives good resolution around your target peak, you can switch to an isocratic (constant composition) method. Isocratic methods are simpler, more robust, and use less solvent, making them ideal for routine or large-scale purifications.

Q: How should I prepare my crude sample for loading onto the column?

A: Proper sample preparation is crucial to avoid damaging the column and to ensure good chromatography.

  • Dissolution: Dissolve the crude material in a solvent that is as weak as or weaker than your initial mobile phase. For RP, this might be water or DMSO. For NP, this could be dichloromethane or the hexane/ethyl acetate mixture you start with. Using a strong solvent will cause peak broadening and fronting.[12]

  • Filtration: Always filter your sample through a 0.45 µm or 0.22 µm syringe filter before injection. This removes particulate matter that can clog the column inlet frit, leading to high backpressure.[16]

Q: Can I use mass spectrometry (MS) with these methods?

A: Yes, but mobile phase choice is critical.

  • MS-Compatible Buffers: Use volatile buffers like ammonium formate, ammonium acetate, or formic acid.[17]

  • Avoid Non-Volatile Buffers: Do not use phosphate buffers (e.g., sodium phosphate, potassium phosphate) as they will precipitate in and damage the mass spectrometer source.[18]

  • HILIC and RP methods are generally very compatible with ESI-MS.

Section 4: Recommended Starting Protocols

The following table summarizes starting conditions for three common chromatographic modes.

ParameterProtocol 1: Reversed-Phase Protocol 2: Normal-Phase Protocol 3: HILIC
Stationary Phase Polar-Embedded/AQ C18, 5 µmSilica Gel, 40-63 µmSilica or Amide-bonded phase, 5 µm
Mobile Phase A 0.1% Formic Acid in WaterHexane (or Heptane)95:5 Acetonitrile:Water w/ 10mM Ammonium Acetate
Mobile Phase B 0.1% Formic Acid in AcetonitrileEthyl Acetate (or Isopropanol)50:50 Acetonitrile:Water w/ 10mM Ammonium Acetate
Typical Gradient 5% B to 95% B over 20 min0% B to 100% B over 20 min100% A to 100% B over 15 min
Key Strength Excellent for polar analytes, MS-compatible.[5]High loading capacity, cost-effective for scale-up.[15]Best retention for very polar compounds.[5]
Key Weakness Requires specialized, more expensive columns.[9]Less MS-friendly solvents, can have strong retention.Requires long equilibration, sensitive to water content.[11]
Protocol 1: Reversed-Phase Chromatography using a Polar-Embedded Column
  • Column: C18 AQ or Polar-Embedded C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase Preparation:

    • Mobile Phase A: Deionized water with 0.1% (v/v) formic acid.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid.

    • Filter both mobile phases through a 0.45 µm filter.

  • Chromatographic Method:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5-20 µL.

    • Detection: UV at 220 nm.

    • Gradient Program:

      Time (min) %A %B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Sample Preparation: Dissolve crude sample in Water/Acetonitrile (95:5) at a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Post-Run: Flush the column with 50:50 Mobile Phase A:B before storage.

Section 5: References

  • NextSDS. (n.d.). 7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid. Retrieved from [Link]

  • LCGC. (2014, August 22). Retaining Polar Compounds. Retrieved from [Link]

  • SIELC Technologies. (2018, February 17). Separation of Hydantoin on Newcrom R1 HPLC column. Retrieved from [Link]

  • Axion Labs. (2024, January 25). HPLC problems with very polar molecules. Retrieved from [Link]

  • LCGC International. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Buchi.com. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]

  • Mastelf. (2024, December 11). Understanding the Stationary Phase in HPLC: A Friend's Guide. Retrieved from [Link]

  • PMC. (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Retrieved from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • PubMed. (2000, March 15). Selection of mobile phase in high-performance liquid chromatographic determination for medicines. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2022, December 2). Inline purification in continuous flow synthesis – opportunities and challenges. Retrieved from [Link]

  • PubChem. (n.d.). 7-oxa-1-azaspiro[4.4]nonane (C7H13NO). Retrieved from [Link]

  • MDPI. (2022, December 30). Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof. Retrieved from [Link]

  • PubMed. (2022, September 1). Preparation and characterization of an immunoaffinity column for the selective extraction of azaspiracids. Retrieved from [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • Santai Technologies. (n.d.). The Application of C18AQ Columns in the Purification of Strong Polar Peptides. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Retrieved from [Link]

  • ResearchGate. (2023, November 15). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]

  • European Journal of Modern Medicine and Practice. (2024, April). Preparation and Characterization of Some 1,3-Oxazepane -7,4-Dione Derivatives and Evaluation of their Biological Activity. Retrieved from [Link]

  • The Chemical Engineer. (2022, February 22). Challenges in downstream purification of advanced therapies. Retrieved from [Link]

  • PubMed. (2008, April 1). Purification of five azaspiracids from mussel samples contaminated with DSP toxins and.... Retrieved from [Link]

  • GE Healthcare. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • Waters Corporation. (2025, January 25). LC Purification Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2019, February 15). Protein A chromatography: Challenges and progress in the purification of monoclonal antibodies. Retrieved from [Link]

Sources

Optimization

Stability and degradation of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione at room temperature

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS: 81866-98-0). This spiro-fused hydantoin is a critical structural scaffold in modern drug discovery, notably utilized in the development of small-molecule Interleukin 17A (IL-17A) inhibitors.

While chemically stable in its solid state, researchers frequently encounter assay drift and loss of compound potency when stock solutions are stored at room temperature. This guide provides an authoritative framework to diagnose, prevent, and validate the stability of this spiro-hydantoin.

I. Frequently Asked Questions (FAQs): Room Temperature Degradation

Q1: Why is my 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione stock degrading at room temperature? A1: The degradation is primarily driven by base-catalyzed hydrolysis of the hydantoin ring. The imide bond (specifically at the C4 carbonyl) is highly susceptible to nucleophilic attack by hydroxide ions (OH⁻) in aqueous environments. This reaction forms a tetrahedral intermediate that subsequently collapses, leading to ring opening and the formation of an N-carbamoyl amino acid (hydantoic acid) [1]. Even mildly alkaline conditions (pH > 7.5) at room temperature can accelerate this process.

Q2: Does the spiro-oxolane ring protect the hydantoin core from hydrolysis? A2: Only partially. The spiro[4.4] system introduces steric hindrance that slows the rate of formation of the tetrahedral intermediate compared to unsubstituted hydantoins. However, the enhanced acidity of the five-membered ring acylureas (pKa ~8–9) means the imide nitrogen is easily deprotonated, rendering the adjacent carbonyl highly vulnerable to hydrolysis [2].

Q3: How can I definitively identify this degradation in my analytical QC? A3: The hallmark of hydantoin ring opening is the addition of a water molecule. When analyzing your sample via LC-MS, look for a mass shift of +18 Da ([M+H₂O+H]⁺) relative to the parent mass. Under prolonged degradation, you may also observe complete cleavage to the corresponding amino acid derivative via the loss of CO₂ and NH₃.

Q4: What are the optimal storage conditions to prevent this? A4: Stock solutions should be prepared in anhydrous DMSO and stored at -20°C. For room temperature assays requiring aqueous buffers, adjust the pH to 5.0–6.0. Acidic conditions suppress the hydroxide ion concentration, effectively halting the base-catalyzed breakdown [3].

II. Quantitative Stability Data

The following table summarizes the degradation kinetics of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione based on solvent and pH conditions.

Table 1: Degradation Kinetics of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione at 25°C

Solvent / Buffer SystempHHalf-Life (t½) at 25°CPrimary Degradant Observed
Anhydrous DMSON/A> 6 monthsNone detected
50 mM Acetate Buffer5.5> 30 daysTrace (+18 Da)
1X PBS7.4~ 5 daysRing-opened hydantoic acid
50 mM Tris-HCl9.0< 12 hoursRing-opened hydantoic acid

III. Experimental Protocol: Stability-Indicating LC-MS Assay

To ensure absolute trustworthiness in your analytical results, this protocol incorporates a self-validating forced degradation control. This guarantees your chromatographic method can successfully resolve the parent compound from its more polar degradants.

Step 1: Preparation of Self-Validating Controls

  • Causality: You cannot confirm stability if your method cannot detect instability. Generating a known degraded standard proves your LC-MS method is capable of resolving the intact spiro-hydantoin from the ring-opened product.

  • Intact Control: Dissolve 1 mg of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione in 1 mL of anhydrous DMSO.

  • Forced Degradation Control: Dissolve 1 mg of the compound in 1 mL of 0.1 M NaOH. Incubate at room temperature for 2 hours to force complete ring opening [3]. Neutralize the solution by adding 1 mL of 0.1 M HCl.

Step 2: Chromatographic Separation

  • Causality: The ring-opened product contains a free carboxylic acid, making it significantly more polar than the intact spiro-hydantoin. A standard reversed-phase gradient will elute the degradant earlier. Acidic mobile phases are used to protonate the analytes and prevent further on-column degradation.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometry Detection & Validation

  • Operate the mass spectrometer in ESI+ mode.

  • Extract the ion chromatogram (XIC) for the parent mass [M+H]⁺ (m/z ~ 157.1).

  • Extract the XIC for the degradant mass [M+18+H]⁺ (m/z ~ 175.1).

  • Validation Check: The Forced Degradation Control must show >95% conversion to the +18 Da peak, which should elute 0.5–1.5 minutes earlier than the parent peak. If this is confirmed, your method is validated to test your actual assay samples.

IV. Diagnostic Visualizations

DegradationPathway A 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione (Intact Spiro-Hydantoin) m/z: [M+H]+ B Hydroxide Attack (OH-) Room Temp, pH > 7.4 A->B C Tetrahedral Intermediate (C4 Carbon) B->C D Ring Opening N-carbamoyl amino acid m/z: [M+H2O+H]+ (+18 Da) C->D Rate-limiting step E Further Hydrolysis (Prolonged exposure) D->E F Amino Acid Derivative + CO2 + NH3 E->F

Fig 1. Base-catalyzed hydrolysis pathway of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione.

Troubleshooting S1 Symptom: Loss of Potency / Assay Drift S2 Run LC-MS on Stock Solution S1->S2 S3 Observe +18 Da Mass Shift? S2->S3 S4 Yes: Hydantoin Ring Hydrolysis S3->S4 True S5 No: Check Oxidation or Precipitation S3->S5 False S6 Action: Switch to Anhydrous DMSO or Acidify Buffer (pH 5.5) S4->S6

Fig 2. Troubleshooting workflow for spiro-hydantoin degradation in screening assays.

V. References

  • Discovery of Small Molecule Interleukin 17A Inhibitors with Novel Binding Mode and Stoichiometry: Optimization of DNA-Encoded Chemical Library Hits to In Vivo Active Compounds Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions Source: Pharmaceutical Technology URL:[Link]

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione

This document provides a detailed protocol for the proper handling and disposal of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS No. 81866-98-0), a heterocyclic compound utilized in research and development.[1][2] Adher...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the proper handling and disposal of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS No. 81866-98-0), a heterocyclic compound utilized in research and development.[1][2] Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. As a synthetic chemical primarily intended for laboratory use, its toxicological and environmental properties are not exhaustively characterized, necessitating a cautious and systematic approach to its disposal.[2][3]

Hazard Identification and Risk Assessment

Understanding the inherent risks of a compound is the foundation of safe handling and disposal. 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione is classified with specific hazards that dictate the required safety precautions.[1]

Table 1: GHS Hazard Classifications

Hazard Class Category Signal Word Hazard Code Description Source
Skin Irritation 2 Warning H315 Causes skin irritation. [1]
Eye Irritation 2A Warning H319 Causes serious eye irritation. [1]

| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H336 | May cause drowsiness or dizziness. |[1] |

The causality for stringent disposal protocols stems from these classifications. Improper disposal, such as drain disposal or mixing with general waste, could lead to skin and eye irritation for sanitation workers and introduce a substance with potential neurological effects into the environment.

Personal Protective Equipment (PPE) Protocol

Before handling the compound in any form (pure, in solution, or as waste), the following PPE is mandatory. This creates a primary barrier of protection against the identified hazards of skin and eye irritation.

  • Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[3][4] Dispose of contaminated gloves after use in accordance with good laboratory practices.[3]

  • Eye/Face Protection : Use chemical safety goggles or a face shield that complies with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.

  • Skin and Body Protection : A standard laboratory coat is required. For tasks with a higher risk of spillage, consider additional protective clothing to prevent skin exposure.

  • Respiratory Protection : If handling the solid form where dust may be generated, or if working in an area with inadequate ventilation, use a NIOSH (US) or CEN (EU) approved respirator.[3][4]

Spill Management Protocol

Accidental spills must be managed immediately to prevent exposure and environmental contamination.

  • Evacuate and Ventilate : Ensure the area is well-ventilated. If the spill is large or in a confined space, evacuate personnel.[3]

  • Containment : Prevent the spill from entering drains or watercourses.[3][5]

  • Absorb and Collect : For liquid spills, absorb with an inert, non-combustible material such as dry sand, earth, or vermiculite.[5][6] For solid spills, carefully sweep up the material, avoiding dust formation.[3]

  • Containerize : Place the absorbed material and any contaminated cleaning supplies into a suitable, sealable, and clearly labeled container for chemical waste.[3][6]

  • Decontaminate : Clean the spill area thoroughly, preferably with a detergent solution.[5]

Step-by-Step Disposal Procedure

The guiding principle for the disposal of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione is that it must be treated as regulated chemical waste. Under no circumstances should this compound or its containers be disposed of in general trash or down the sanitary sewer.

Step 1: Waste Segregation

  • Immediately upon generation, segregate waste containing this compound from other waste streams. This includes unused pure product, contaminated consumables (e.g., weigh boats, pipette tips), and solutions.

Step 2: Containerization

  • Solid Waste : Place solid waste (pure compound, contaminated gloves, wipes, etc.) into a designated, durable, and sealable hazardous waste container. The container must be compatible with the chemical and prevent leakage.[3][7]

  • Liquid Waste : Collect solutions containing the compound in a dedicated, leak-proof, and shatter-resistant waste container. Do not mix with incompatible waste streams.

Step 3: Labeling

  • Clearly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione" and its CAS number "81866-98-0"

    • The specific hazards (e.g., "Irritant")

    • The date of accumulation

Step 4: Storage

  • Store the sealed waste container in a designated, well-ventilated satellite accumulation area or central hazardous waste storage facility.[5] Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents, acids, or bases.

Step 5: Final Disposal

  • The final and most critical step is to arrange for the collection and disposal of the waste through a licensed and approved waste disposal company.[8] This ensures the material will be handled and processed in accordance with all local, state, and federal regulations, likely via incineration at a permitted facility.[9]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of waste containing 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione.

G cluster_generation Waste Generation cluster_assessment Segregation & Containment cluster_storage Interim Storage cluster_disposal Final Disposal A Waste Generated (Pure compound, solutions, contaminated labware) B Is waste Solid or Liquid? A->B C Containerize in Labeled Solid Hazardous Waste Bin B->C Solid D Containerize in Labeled Liquid Hazardous Waste Bottle B->D Liquid E Store in Designated Satellite Accumulation Area C->E D->E F Keep Container Securely Closed E->F G Arrange Pickup with Licensed Waste Disposal Service F->G H Proper Disposal Complete (e.g., Incineration) G->H

Caption: Disposal workflow for 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione.

References

  • 7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione . NextSDS. [Link]

  • Safety Data Sheet for 1,9-Dioxa-4-azaspiro[5.5]undecane . KISHIDA CHEMICAL CO., LTD. [Link]

  • CHEMLIST® / HCHEMLIST(Regulated Chemicals Listing) . CAS. [Link]

  • Expanding the Structural Portfolio of Hydantoin Derivatives with Spiro Frameworks Bearing π-Functionalities . ACS Publications. [Link]

  • Safety Data Sheet . HMG Paints. [Link]

  • Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs . ChemRxiv. [Link]

  • Synthesis, Spectroscopic Characterization and ab initio Investigation of Thioanalogues of Spirohydantoins . ResearchGate. [Link]

  • MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione . Capot Chemical. [Link]

  • Spiro hydantoin aldose reductase inhibitors . PubMed. [Link]

  • Environmental Release and Disposal Information on the New Chemical Substance at Sites Controlled by Others . Regulations.gov. [Link]

  • Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety . MDPI. [Link]

  • Safety Data Sheet (Japanese) . Idemitsu. [Link]

  • 7-oxa-1,3-diazaspiro[4.5]decane-2,4-dione . NextSDS. [Link]

  • Safety Data Sheet: Menadione . Carl ROTH. [Link]

  • Safety Data Sheet . KISHIDA CHEMICAL CO., LTD. [Link]

  • Priority Assessment Chemical Substances (PACSs) . NITE. [Link]

  • 7 substances were added to the Japan CSCL-Class I Specified Chemical Substances-Jul 23,2024 . ChemRadar. [Link]

  • Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones . MDPI. [Link]

  • Comparative study on heterogeneous CeO2 and homogeneous 1,8-diazabicyclo[5.4.0]-7-undecene catalysts for conversion of CO2 and monoethanolamine/ethylenediamine into cyclic compounds . Green Chemistry (RSC Publishing). [Link]

Sources

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